1-Methyl-1H-indole-2,3-dicarbaldehyde

Description

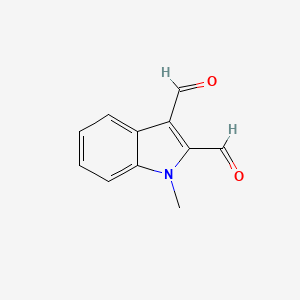

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-2,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-12-10-5-3-2-4-8(10)9(6-13)11(12)7-14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXLLMKJWFAILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503398 | |

| Record name | 1-Methyl-1H-indole-2,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74459-27-1 | |

| Record name | 1-Methyl-1H-indole-2,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 1 Methyl 1h Indole 2,3 Dicarbaldehyde

Reactions Involving Aldehyde Functionalities

The two aldehyde functionalities are the primary sites of chemical reactivity in 1-Methyl-1H-indole-2,3-dicarbaldehyde. These groups can undergo a variety of transformations independently or concurrently, including oxidation, reduction, and condensation with nucleophiles. The relative reactivity of the C2- and C3-aldehydes can be influenced by the electronic properties of the indole (B1671886) ring. Generally, the C3 position of indole is more electron-rich and analogous to the para position of an enamine, which can affect the electrophilicity of the C3-aldehyde.

Oxidation Reactions to Carboxylic Acids

The aldehyde groups of this compound can be oxidized to the corresponding carboxylic acid functionalities. Standard oxidizing agents used for converting aldehydes to carboxylic acids are applicable. Depending on the stoichiometry of the oxidizing agent and the reaction conditions, this can result in the mono-oxidation to form either 1-methyl-3-formyl-1H-indole-2-carboxylic acid or 1-methyl-2-formyl-1H-indole-3-carboxylic acid, or the di-oxidation to yield 1-Methyl-1H-indole-2,3-dicarboxylic acid.

Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder oxidants like silver oxide (Ag₂O). The choice of oxidant is crucial to avoid degradation of the electron-rich indole nucleus. For instance, the oxidation of related indole aldehydes has been successfully achieved using various methods. nih.gov The complete oxidation of both aldehyde groups would provide a key synthetic intermediate for more complex heterocyclic structures.

Table 1: Expected Products of Oxidation Reactions

| Starting Material | Expected Product(s) |

|---|---|

| This compound | 1-Methyl-1H-indole-2,3-dicarboxylic acid |

| 1-Methyl-3-formyl-1H-indole-2-carboxylic acid | |

| 1-Methyl-2-formyl-1H-indole-3-carboxylic acid |

Reduction Reactions to Alcohols

The reduction of the two aldehyde groups in this compound yields the corresponding primary alcohols. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. bhu.ac.in The reaction typically proceeds under mild conditions to afford (1-Methyl-1H-indole-2,3-diyl)dimethanol.

Selective reduction of one aldehyde group over the other is challenging but may be achievable by controlling stoichiometry and reaction conditions. The use of a milder reducing agent might favor the reduction of one aldehyde, potentially the more reactive of the two. For example, the reduction of various indole-2-carbaldehydes to their corresponding alcohols has been accomplished using lithium aluminium hydride. derpharmachemica.com

Table 2: Expected Products of Reduction Reactions

| Starting Material | Reducing Agent | Expected Product(s) |

|---|---|---|

| This compound | NaBH₄ or LiAlH₄ | (1-Methyl-1H-indole-2,3-diyl)dimethanol |

Condensation Reactions with Nucleophiles

The electrophilic carbon atoms of the aldehyde groups are susceptible to attack by various nucleophiles, leading to a wide range of condensation products. These reactions are fundamental in building more complex molecular architectures based on the indole scaffold.

This compound is expected to react with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. The reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. researchgate.net Given the presence of two aldehyde groups, the reaction can potentially yield mono- or di-condensation products depending on the molar ratio of the reactants. For example, using one equivalent of an amine could lead to a mixture of the 2- and 3-mono-imine products, while using two or more equivalents would favor the formation of the di-imine. The reaction of indole-3-carboxaldehyde (B46971) with various amines is a well-established route to Schiff bases. researchgate.netekb.eg

Table 3: Expected Products from Condensation with Amines/Hydrazines

| Nucleophile | Expected Product Type |

|---|---|

| Primary Amine (R-NH₂) | Mono-imine or Di-imine |

| Hydrazine (B178648) (H₂N-NH₂) | Mono-hydrazone or Di-hydrazone |

| Substituted Hydrazine (R-NH-NH₂) | Mono-substituted hydrazone or Di-substituted hydrazone |

The formation of Schiff bases (or azomethines) is a cornerstone of the reactivity of this compound with primary amines. These reactions are typically catalyzed by a small amount of acid. The resulting C=N double bond in the Schiff base products is a versatile functional group for further synthetic transformations. Numerous studies have detailed the synthesis of Schiff bases from indole-3-carboxaldehyde and various amino compounds, highlighting the utility of this reaction. researchgate.netijpbs.com The di-aldehyde nature of the target compound offers a pathway to novel bis-Schiff bases, which can act as ligands for metal complexes or as precursors to macrocyclic structures. scirp.org

Knoevenagel Condensations

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene (B1212753) compound, typically catalyzed by a weak base like piperidine (B6355638) or ammonia (B1221849). wikipedia.org this compound, with its two aldehyde groups, can undergo this reaction with compounds containing an acidic methylene group (e.g., malononitrile, diethyl malonate, cyanoacetic esters). thermofisher.commychemblog.com

This reaction is expected to produce α,β-unsaturated products. Depending on the stoichiometry, either one or both aldehyde groups can react. Condensation with one equivalent of an active methylene compound could result in a mixture of products where the reaction has occurred at either the C2- or C3-aldehyde. Using two equivalents would likely lead to the di-condensation product. The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and has been widely applied to indole-3-carbaldehydes to synthesize a variety of functionalized indole derivatives. scirp.orgsciforum.net

Table 4: Representative Knoevenagel Condensation Reactions

| Active Methylene Compound | Base Catalyst | Expected Product Class |

|---|---|---|

| Malononitrile | Piperidine | (1-Methyl-1H-indole-2,3-diyl)bis(methan-1-yl-1-ylidene)dimalononitrile |

| Diethyl malonate | Pyridine (B92270) | Diethyl 2,2'-((1-methyl-1H-indole-2,3-diyl)bis(methan-1-yl-1-ylidene))dimalonate |

| Cyanoacetic acid | Ammonium (B1175870) acetate (B1210297) | 2,2'-((1-methyl-1H-indole-2,3-diyl)bis(methan-1-yl-1-ylidene))bis(2-cyanoacetic acid) |

Reactivity of the Indole Nucleus

The reactivity of the indole core in this compound is a departure from that of simple indoles. The dual aldehyde groups at the C-2 and C-3 positions exert a strong deactivating effect on the pyrrole (B145914) ring, fundamentally altering its typical reaction pathways.

Electrophilic Aromatic Substitution (EAS) at Indole C-2 and C-3 Positions

The indole heterocycle is characterized by a high π-electron density, making it exceptionally reactive towards electrophiles. nih.gov For unsubstituted indoles, electrophilic aromatic substitution (EAS) overwhelmingly occurs at the C-3 position, which is estimated to be up to 10¹³ times more reactive than a position on a benzene (B151609) ring. youtube.comquora.com This preference is due to the ability of the nitrogen atom to stabilize the cationic intermediate formed upon attack at C-3 without disrupting the aromaticity of the benzene ring. quora.comvaia.com

However, in this compound, the landscape for EAS is dramatically altered. The C-2 and C-3 positions are occupied by strongly electron-withdrawing formyl (aldehyde) groups. These groups significantly reduce the electron density of the pyrrole ring, thereby deactivating it towards electrophilic attack. nih.gov Consequently, direct electrophilic substitution at the C-2 and C-3 positions is not a feasible reaction pathway for this molecule.

Should the reaction be forced under harsh conditions, electrophilic attack would likely occur on the benzene portion of the molecule. When the C-3 position is substituted and deactivated, the C-5 position often becomes the next most favorable site for electrophilic attack. youtube.com

| Reaction | Typical Reagents | Expected Outcome for this compound | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | No reaction on pyrrole ring; potential for slow reaction on the benzene ring (e.g., at C-5). | The formyl groups at C-2 and C-3 strongly deactivate the pyrrole ring. nih.gov |

| Halogenation | Br₂/FeBr₃ | No reaction on pyrrole ring; potential for slow reaction on the benzene ring. | The pyrrole ring is electron-deficient. nih.gov |

| Sulfonation | SO₃/H₂SO₄ | No reaction on pyrrole ring; potential for slow reaction on the benzene ring. | Strong deactivation by two formyl groups. quimicaorganica.org |

Nucleophilic Substitution Reactions

The primary sites for nucleophilic attack in this compound are the electrophilic carbonyl carbons of the two aldehyde groups. These groups will readily react with a wide range of nucleophiles, such as organometallic reagents (Grignard, organolithium), ylides (Wittig reaction), and amines, leading to alcohols, alkenes, and imines, respectively. This reactivity is characteristic of standard aldehydes. wikipedia.org

More complex is the potential for nucleophilic substitution on the indole ring itself. Research on analogous compounds, such as 1-methoxy-6-nitroindole-3-carbaldehyde, has shown that the C-2 position can act as an electrophile. nii.ac.jp In these systems, the presence of an electron-withdrawing group at C-3 facilitates the regioselective attack of various nucleophiles at the C-2 position, leading to the displacement of the 1-methoxy group. nii.ac.jp While the 1-methyl group in the target compound is not a viable leaving group, this precedent highlights the enhanced electrophilicity of the C-2 position. It is plausible that strong nucleophiles could add to the C2-C3 double bond, although this is less common.

Studies on indole-2,3-dicarboxylic anhydride (B1165640) demonstrate that Grignard reagents can attack the C-2 carbonyl system, ultimately leading to the formation of 2-acylindoles, further supporting the idea of reactivity centered at the C-2 position. colab.ws

| Nucleophile Type | Example Reagent | Expected Reaction Site | Product Type |

|---|---|---|---|

| Organometallic | CH₃MgBr (Grignard) | C-2 and C-3 carbonyl carbons | Secondary alcohols |

| Hydride | NaBH₄ | C-2 and C-3 carbonyl carbons | Diol (1-methyl-1H-indole-2,3-diyl)dimethanol |

| Phosphorus Ylide | Ph₃P=CH₂ (Wittig) | C-2 and C-3 carbonyl carbons | Divinyl indole |

| Amines | R-NH₂ | C-2 and C-3 carbonyl carbons | Di-imine (Schiff base) |

Alkylation and Acylation of the Indole Nitrogen

The nitrogen atom in an indole ring possesses a lone pair of electrons and can act as a nucleophile. researchgate.net In unsubstituted or N-H indoles, this nitrogen can be deprotonated with a base and subsequently alkylated or acylated. nih.gov However, in the case of this compound, the nitrogen atom already bears a methyl group. As it is a tertiary amine integrated into an aromatic system, it lacks a proton and cannot be further alkylated or acylated under standard conditions. Therefore, reactions targeting the indole nitrogen are not applicable to this molecule.

Friedel-Crafts Reactions on Indole Derivatives

The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution, involves the alkylation or acylation of an aromatic ring using an alkyl or acyl halide in the presence of a Lewis acid catalyst. organic-chemistry.orgnih.gov For typical indoles, this reaction occurs readily at the nucleophilic C-3 position. nih.gov

As discussed previously (Section 3.2.1), the pyrrole ring of this compound is severely deactivated by the two electron-withdrawing formyl groups. A well-established limitation of the Friedel-Crafts reaction is its failure on strongly deactivated aromatic rings. youtube.com Therefore, this compound is not expected to undergo Friedel-Crafts alkylation or acylation on its pyrrole ring. Any potential for this reaction would be limited to the less reactive and less deactivated benzene ring, and would likely require harsh conditions with low efficiency.

Mannich Reactions Involving Indole

The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing group. rsc.org In indole chemistry, the reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and the indole itself, which acts as the nucleophile via its C-3 position. chemtube3d.comclockss.org The reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the C-3 of the indole. core.ac.uk

For this compound, the C-3 position is substituted with a formyl group and lacks the necessary acidic proton required to initiate the reaction. Consequently, this compound cannot participate as the nucleophilic component in a traditional Mannich reaction at the C-3 position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions like the Suzuki, Heck, and Sonogashira couplings typically require an organic halide or triflate to react with an organoboron, alkene, or alkyne species, respectively. acs.orgacs.org

The parent molecule, this compound, does not possess a suitable leaving group (such as Br, I, or OTf) on its aromatic framework. Therefore, it cannot directly participate in these cross-coupling reactions as a substrate.

However, if the molecule were functionalized with a halogen, for instance at the C-5 or C-6 position of the benzene ring, it would become a viable substrate for such transformations. The aldehyde functional groups are generally tolerant of many palladium-catalyzed reaction conditions. A hypothetical 5-Bromo-1-methyl-1H-indole-2,3-dicarbaldehyde could serve as a versatile building block.

| Reaction | Coupling Partner | Hypothetical Substrate | Expected Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | 5-Bromo-1-methyl-1H-indole-2,3-dicarbaldehyde | 5-Aryl-1-methyl-1H-indole-2,3-dicarbaldehyde |

| Heck Coupling | Alkene (e.g., Styrene) | 5-Bromo-1-methyl-1H-indole-2,3-dicarbaldehyde | 5-Styryl-1-methyl-1H-indole-2,3-dicarbaldehyde |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | 5-Bromo-1-methyl-1H-indole-2,3-dicarbaldehyde | 5-(Phenylethynyl)-1-methyl-1H-indole-2,3-dicarbaldehyde |

Cycloaddition Reactions (e.g., Diels-Alder) in Indole-Based Systems

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. While specific studies on the cycloaddition reactions of This compound are not prevalent in the current body of scientific literature, the reactivity of the indole nucleus in related systems allows for well-founded postulations. The indole scaffold can participate in cycloadditions as either the diene or dienophile component, largely governed by the electronic nature of its substituents and the reaction partner.

The C2-C3 double bond of the indole ring is inherently electron-rich and can act as a dienophile in normal-electron-demand Diels-Alder reactions, particularly when activated by electron-withdrawing groups. nih.gov Conversely, it can participate in inverse-electron-demand Diels-Alder reactions. nih.gov Furthermore, indoles are known to undergo [3+2] cycloadditions, a type of 1,3-dipolar cycloaddition, to form five-membered rings. mdpi.comwikipedia.org

In the case of This compound , the two aldehyde groups at the C2 and C3 positions are strongly electron-withdrawing. This electronic feature is expected to significantly influence its cycloaddition reactivity. For instance, in a potential Diels-Alder reaction, the electron-deficient C2-C3 double bond would be a prime candidate to react with an electron-rich diene.

Another important class of cycloadditions is the 1,3-dipolar cycloaddition, which is a versatile method for the synthesis of five-membered heterocycles. wikipedia.org Azomethine ylides, generated in situ from the reaction of an α-amino acid with a carbonyl compound, are common 1,3-dipoles. It is conceivable that one of the aldehyde groups of This compound could react with an α-amino acid to form an azomethine ylide, which could then undergo an intramolecular or intermolecular cycloaddition.

Table 1: Potential Cycloaddition Reactions Involving the Indole Nucleus

| Reaction Type | Role of Indole | Expected Reactivity of this compound | Potential Products |

|---|---|---|---|

| Normal-Electron-Demand Diels-Alder | Dienophile | The electron-withdrawing aldehyde groups at C2 and C3 would activate the C2-C3 double bond towards reaction with electron-rich dienes. | Tetrahydrocarbazole derivatives |

| Inverse-Electron-Demand Diels-Alder | Diene | Less likely due to the deactivating effect of the aldehyde groups on the pyrrole ring, which would act as the diene component. | Fused heterocyclic systems |

| [3+2] Cycloaddition (1,3-Dipolar) | Dipolarophile | The electron-deficient C2-C3 double bond could react with various 1,3-dipoles such as azides, nitrile oxides, or azomethine ylides. | Fused pyrrolidine (B122466) or other five-membered heterocyclic derivatives |

| [3+2] Cycloaddition (1,3-Dipolar) | Precursor to 1,3-dipole | One of the aldehyde groups could potentially react to form a 1,3-dipole (e.g., an azomethine ylide), which could then react with a dipolarophile. | Spiro- or fused heterocyclic systems |

Chemoselectivity in Multi-Functionalized Indoles

The presence of multiple reactive sites in This compound —the indole ring and two distinct aldehyde functionalities—raises important questions of chemoselectivity. The ability to selectively transform one functional group in the presence of others is a critical challenge and a powerful tool in synthetic organic chemistry.

The two aldehyde groups at the C2 and C3 positions are in different electronic environments. The C3-aldehyde is attached to a carbon that is part of the electron-rich pyrrole ring, while the C2-aldehyde is adjacent to the indole nitrogen and the C3-aldehyde. This difference in electronic environment could be exploited for selective reactions. For instance, the C3-aldehyde might be more susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent C2-formyl group and the influence of the indole nitrogen.

Furthermore, the reactivity of the aldehyde groups can be compared to the reactivity of the indole ring itself. The indole nucleus is susceptible to electrophilic substitution, typically at the C3 position. However, in This compound , the C3 position is already substituted. The presence of two deactivating aldehyde groups would render the benzene ring portion of the indole less reactive towards electrophiles than an unsubstituted indole.

Selective transformations could also be achieved by choosing appropriate reagents and reaction conditions. For example, a bulky nucleophile might preferentially attack the less sterically hindered aldehyde group. Similarly, certain catalysts might show a preference for coordinating to one aldehyde group over the other, directing subsequent reactions to that site.

Table 2: Predicted Chemoselective Reactivity of this compound

| Reactive Site | Type of Reaction | Influencing Factors | Potential Outcome |

|---|---|---|---|

| C3-Aldehyde | Nucleophilic Addition | Electronic effects from the C2-aldehyde and the indole ring may enhance its electrophilicity compared to the C2-aldehyde. | Selective formation of an alcohol, imine, or other adduct at the C3 position. |

| C2-Aldehyde | Nucleophilic Addition | Steric hindrance from the N-methyl group and the C3-aldehyde may reduce its reactivity compared to the C3-aldehyde. | Reaction at C2 may require more forcing conditions or specific catalysts. |

| Indole Ring (Benzene portion) | Electrophilic Aromatic Substitution | The two aldehyde groups are deactivating, making substitution on the benzene ring more difficult than in simple indoles. | Substitution would likely occur at the C5 or C7 position, directed by the indole nitrogen. |

| Both Aldehyde Groups | Condensation Reactions | Reaction with a symmetrical difunctional reagent could lead to the formation of a new heterocyclic ring fused to the indole. | Formation of pyridazine, pyrimidine (B1678525), or other fused systems. |

Derivatization and Scaffold Construction from 1 Methyl 1h Indole 2,3 Dicarbaldehyde

Synthesis of Heterocyclic Systems

The dual reactivity of 1-Methyl-1H-indole-2,3-dicarbaldehyde is particularly well-suited for the synthesis of fused heterocyclic systems, where both aldehyde groups participate in the formation of a new ring.

Carbazole (B46965) Scaffold Construction via Condensation with Diketones

A direct and high-yielding method for the construction of the carbazole framework involves the base-catalyzed condensation of this compound with 1,4-diketones. This reaction proceeds through a double aldol-type condensation followed by dehydration to form the fused aromatic system. The reaction of the indole (B1671886) dialdehyde (B1249045) with 1,4-diphenylbutane-1,4-dione in the presence of potassium hydroxide (B78521) in ethanol (B145695) provides a rapid and efficient route to a highly substituted carbazole derivative. beilstein-archives.org This transformation is typically completed within minutes under reflux conditions, precipitating the carbazole product upon cooling. beilstein-archives.org

A prime example is the synthesis of 2,3-Dibenzoyl-9-methyl-9H-carbazole, which is achieved in high yield. beilstein-archives.org This method represents a chemoselective and efficient route for accessing carbazoles with specific substitution patterns dictated by the diketone reactant. beilstein-archives.org

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Ref |

| This compound | 1,4-Diphenylbutane-1,4-dione | 2M KOH, EtOH, Reflux, 10 min | 2,3-Dibenzoyl-9-methyl-9H-carbazole | 85% | beilstein-archives.org |

| This compound | Hexane-2,5-dione | KOH, EtOH, Reflux | 2,3-Diacetyl-9-methyl-9H-carbazole | - | - |

| This compound | 1,4-Di(thiophen-2-yl)butane-1,4-dione | KOH, EtOH, Reflux | 9-Methyl-2,3-bis(thiophene-2-carbonyl)-9H-carbazole | - | - |

Pyrrole-Fused Indole Systems

The construction of pyrrole (B145914) rings fused to the indole scaffold, specifically at the b-face to form pyrrolo[3,2-b]indoles, can be envisioned starting from this compound. While specific literature examples for this exact transformation are not prevalent, established principles of pyrrole synthesis, such as the Paal-Knorr synthesis, can be adapted. A plausible route involves the condensation of the 1,2-dialdehyde with an α-amino ketone. This reaction would proceed via initial imine formation followed by intramolecular aldol (B89426) condensation between the ketone enolate and the second aldehyde group, and subsequent dehydration to furnish the aromatic pyrrole ring. This approach offers a modular entry to complex fused systems where the substituents on the pyrrole ring are determined by the choice of the amino ketone.

| Reactant 1 | Reactant 2 (Proposed) | Product (Proposed) | Synthetic Method |

| This compound | 2-Aminoacetophenone | 2-Phenyl-5-methyl-5H-pyrrolo[3,2-b]indole | Paal-Knorr type condensation |

| This compound | Methyl 2-aminopropanoate | Methyl 2,5-dimethyl-5H-pyrrolo[3,2-b]indole-3-carboxylate | Paal-Knorr type condensation |

Pyrimidine (B1678525) and Triazole Derivatives

The synthesis of pyrimidine rings fused to the indole core, leading to pyrimido[4,5-b]indoles, is a significant area of medicinal chemistry. mdpi.comnih.gov These structures are typically assembled by reacting a functionalized indole with a three-atom component that provides the N-C-N unit of the pyrimidine ring. The 1,2-dicarbonyl nature of this compound makes it an ideal precursor for forming the pyrimido[4,5-b]indole scaffold via condensation with amidine derivatives like guanidine (B92328) or benzamidine. The reaction with guanidine, for instance, would be expected to yield a 2-amino-5-methyl-5H-pyrimido[4,5-b]indole. This type of cyclocondensation provides direct access to a key heterocyclic system with potential biological activity. mdpi.comresearchgate.net

The formation of a fused triazole ring is less direct. A plausible route to a pyridazino[4,5-b]indole, a related diazine system, involves the straightforward condensation of the dialdehyde with hydrazine (B178648).

| Reactant 1 | Reactant 2 | Conditions (Typical) | Product |

| This compound | Guanidine | Acid or Base catalyst, Reflux | 2-Amino-5-methyl-5H-pyrimido[4,5-b]indole |

| This compound | Benzamidine | Acid or Base catalyst, Reflux | 2-Phenyl-5-methyl-5H-pyrimido[4,5-b]indole |

| This compound | Hydrazine | Acetic Acid, Reflux | 5-Methyl-5H-pyridazino[4,5-b]indole |

γ-Carboline Synthesis and its Derivatives

γ-Carbolines, also known as 5H-pyrido[4,3-b]indoles, are another class of heterocyclic compounds accessible from indole precursors. semanticscholar.org The synthesis of a γ-carboline ring onto the this compound framework can be achieved through methods analogous to the Friedländer annulation. researchgate.net This would involve a base- or acid-catalyzed condensation reaction between the dialdehyde and a ketone possessing an α-methylene group, with ammonia (B1221849) or an ammonium (B1175870) source providing the nitrogen atom for the new pyridine (B92270) ring. For example, reaction with acetone (B3395972) and ammonium acetate (B1210297) would be expected to produce a dimethyl-substituted γ-carboline. This strategy allows for the construction of the pyridine ring with substituents derived from the ketone component.

| Reactant 1 | Reagents | Product (Proposed) | Synthetic Method |

| This compound | Acetone, Ammonium Acetate | 2,4-Dimethyl-5-methyl-5H-pyrido[4,3-b]indole | Friedländer-type Annulation |

| This compound | Cyclohexanone, Ammonium Acetate | 1,2,3,4-Tetrahydroacridin-5-yl(methyl)amine (fused γ-carboline) | Friedländer-type Annulation |

| This compound | Ethyl acetoacetate, Ammonium Acetate | Ethyl 2-hydroxy-4-methyl-5-methyl-5H-pyrido[4,3-b]indole-3-carboxylate | Friedländer-type Annulation |

Bis-Indole and Bis-Indolyl Derivatives

The acid-catalyzed electrophilic substitution of indoles with aldehydes to form bis(indolyl)methanes is a fundamental and widely used reaction. beilstein-journals.orgnih.gov Given that this compound contains two aldehyde functionalities, it can serve as a scaffold to link four indole units. In the presence of an acid catalyst, each formyl group can react with two equivalents of an indole, such as indole itself or a substituted variant like 2-methylindole. This would lead to the formation of a novel tetra(indolyl) compound, where two bis(indolyl)methane units are attached to the C2 and C3 positions of the central 1-methylindole (B147185) core. This reaction extends the classic bis(indolyl)methane synthesis to create more complex, multi-indole structures. A similar reaction has been reported using terephthalaldehyde (B141574) to produce a tetraindole derivative. globaljournals.org

| Reactant 1 | Reactant 2 | Conditions (Typical) | Product (Proposed) |

| This compound | Indole (4 eq.) | Acid catalyst (e.g., HCl, InCl₃) | 1-Methyl-2,3-bis(di(1H-indol-3-yl)methyl)-1H-indole |

| This compound | 2-Methylindole (4 eq.) | Acid catalyst | 1-Methyl-2,3-bis(di(2-methyl-1H-indol-3-yl)methyl)-1H-indole |

| This compound | N-Methylindole (4 eq.) | Acid catalyst | 1-Methyl-2,3-bis(di(1-methyl-1H-indol-3-yl)methyl)-1H-indole |

Formation of Macrocyclic Structures

The presence of two aldehyde groups in a defined orientation makes this compound an excellent candidate for the synthesis of macrocyclic compounds, particularly through the formation of Schiff bases. mdpi.comnih.gov The condensation reaction between a dialdehyde and a diamine is a cornerstone of macrocyclic chemistry.

By reacting this compound with various linear or aromatic diamines, a [2+2] macrocyclization can be achieved, where two molecules of the dialdehyde react with two molecules of the diamine to form a large ring system containing two indole units and two diimine bridges. The size and properties of the resulting macrocycle can be tuned by selecting the appropriate diamine linker, such as ethylenediamine (B42938) for flexible macrocycles or 1,2-diaminobenzene for more rigid structures. nih.gov

| Reactant 1 | Reactant 2 | Stoichiometry | Product Type (Proposed) |

| This compound | Ethylenediamine | 2:2 | Dibenzo[b,i] mdpi.comsemanticscholar.orgbeilstein-journals.orgresearchgate.nettetraazacyclotetradecine derivative |

| This compound | 1,3-Diaminopropane | 2:2 | Dibenzo[b,j] mdpi.comnih.govglobaljournals.orgnih.govtetraazacyclohexadecine derivative |

| This compound | 1,2-Diaminobenzene | 2:2 | Tetrabenzo[b,f,j,n] mdpi.comnih.govglobaljournals.orgnih.govtetraazacyclohexadecine derivative |

Design and Synthesis of Spirocyclic Systems

The construction of spirocyclic systems, which feature a single atom as the pivot for two distinct rings, represents a significant endeavor in synthetic organic chemistry due to their prevalence in natural products and their potential as scaffolds in medicinal chemistry. The unique three-dimensional architecture of spirocycles often imparts novel biological activities.

A comprehensive review of the scientific literature and chemical databases indicates that the direct derivatization of This compound to form spirocyclic systems has not been reported. While the synthesis of spiro-indole derivatives, particularly spirooxindoles, is a well-established field, these syntheses predominantly utilize isatin (B1672199) or isatin-derived precursors. The reactivity of the two aldehyde functionalities in This compound offers theoretical potential for the construction of spirocyclic frameworks through condensation reactions with appropriate bifunctional nucleophiles. For instance, a reaction with a 1,3-dicarbonyl compound or a molecule containing both an active methylene (B1212753) group and a nucleophilic functional group could, in principle, lead to the formation of a spiro center at the C3-position of the indole ring.

However, at present, there are no specific, documented examples or detailed research findings describing the successful design and synthesis of spirocyclic systems originating from This compound . The exploration of such synthetic routes remains an open area for future research.

Mechanistic Investigations of Reactions Involving 1 Methyl 1h Indole 2,3 Dicarbaldehyde

Reaction Mechanism Elucidation for Condensation Reactions

The presence of two aldehyde groups on the 1-Methyl-1H-indole-2,3-dicarbaldehyde scaffold allows for various condensation reactions, typically with active methylene (B1212753) compounds. These reactions generally proceed through a Knoevenagel condensation mechanism. The process is initiated by a base, which abstracts a proton from the active methylene compound (e.g., malononitrile, dialkyl malonates) to form a resonance-stabilized carbanion.

This nucleophilic carbanion then attacks one of the electrophilic carbonyl carbons of the indole (B1671886) dialdehyde (B1249045). The choice between the C2 and C3 aldehydes is a critical aspect of the reaction's regioselectivity (discussed in section 5.2). Following the nucleophilic attack, an alkoxide intermediate is formed. This intermediate is subsequently protonated, often by the conjugate acid of the base catalyst, to yield an aldol-type adduct. The final step is the elimination of a water molecule (dehydration), driven by the formation of a conjugated system, to afford the final condensation product.

While direct studies on this compound are limited, analogous reactions with other dicarbaldehydes, such as acene-2,3-dicarbaldehydes, have been shown to undergo double-aldol condensation reactions to form novel products nih.govresearchgate.net. Similarly, reactions of indole-3-carbaldehyde with compounds like 1,3-dimethylbarbituric acid or malononitrile result in condensation products where the oxirane ring is retained researchgate.net. This suggests that under appropriate conditions, selective condensation at one or both aldehyde sites of this compound is feasible.

Below is a table illustrating potential reactants and expected products from such condensation reactions.

| Reactant (Active Methylene Compound) | Expected Product Type after Condensation |

| Malononitrile | 2-(1-Methyl-3-formyl-1H-indol-2-yl)methylene)malononitrile |

| Diethyl malonate | Diethyl 2-((1-Methyl-3-formyl-1H-indol-2-yl)methylene)malonate |

| 1,3-Dimethylbarbituric acid | 5-((1-Methyl-3-formyl-1H-indol-2-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione |

| Nitromethane | 1-Methyl-2-(2-nitrovinyl)-1H-indole-3-carbaldehyde |

Note: The product names assume initial reactivity at the C2-aldehyde position for illustrative purposes.

Mechanistic Rationale for Regioselectivity in Indole Functionalization

The regioselectivity of reactions involving this compound is governed by the electronic properties of the indole nucleus and the nature of the attacking species (nucleophile or electrophile).

Nucleophilic Attack at Carbonyl Groups: In condensation reactions, the nucleophile will preferentially attack the more electrophilic aldehyde carbon. The C2 and C3 positions of the indole ring have different electronic environments. The nitrogen atom at position 1 is electron-donating. For the C2-aldehyde, the nitrogen is in a vinylogous relationship, akin to an enamine system, which can donate electron density to the C2 position, thereby reducing the electrophilicity of the C2-carbonyl carbon. In contrast, the C3-aldehyde is less influenced by this direct electron donation from the nitrogen. Consequently, the C3-carbonyl is expected to be more electrophilic and thus more susceptible to nucleophilic attack. Therefore, in the absence of other directing factors, condensation reactions are predicted to occur preferentially at the C3 position.

Electrophilic and Radical Attack on the Indole Ring: While the aldehyde groups are deactivating, functionalization can still occur on the indole ring itself under specific conditions.

Radical Functionalization: Studies on the radical functionalization of indoles have shown that regioselectivity can be unpredictable and highly dependent on the specific substrate and reaction conditions rsc.org. For N-methylindole, radical reactions have been observed to yield both C2 and C4 substituted products rsc.org. This suggests that radical-mediated functionalization of this compound could potentially lead to substitution on the benzene (B151609) ring, offering a complementary approach to traditional ionic reactions.

Indolyne Intermediates: An alternative strategy for functionalizing the benzene ring involves the generation of highly reactive "indolyne" intermediates. Nucleophilic additions to these species can provide access to substituted indoles that are otherwise difficult to synthesize. The regioselectivity of nucleophilic attack on indolynes is controlled by distortion energies, providing a predictable model for substitution patterns nih.gov.

Role of Catalysts and Reaction Conditions in Direct Functionalization

Catalysts and reaction conditions play a pivotal role in controlling the regioselectivity and efficiency of direct C-H functionalization reactions on the indole scaffold. Transition-metal catalysis, in particular, has emerged as a powerful tool for activating and functionalizing otherwise inert C-H bonds.

The aldehyde groups in this compound can act as directing groups, coordinating to a metal catalyst and positioning it in proximity to specific C-H bonds. This directed metalation is a key principle in achieving site-selective functionalization. Research on analogous 3-acyl and 3-carboxamide indoles has demonstrated that catalyst choice can lead to divergent reaction outcomes nih.gov.

For instance, using an Iridium(III) catalyst with a 3-carboxamide indole leads to selective C2-alkylation. In contrast, a Rhodium(I) catalyst promotes a 1,2-acyl migration followed by functionalization at the C3 position nih.gov. This catalyst-controlled translocation of a directing group is a sophisticated strategy for accessing different constitutional isomers from a single starting material. It is plausible that similar catalyst-dependent pathways could be exploited for this compound, where one aldehyde group directs functionalization at a nearby C-H bond (e.g., C4 or C7) or where the catalyst mediates a more complex rearrangement.

Biocatalysis using engineered enzymes, such as myoglobin variants, has also been shown to enable the direct C-H functionalization of indoles with high chemoselectivity, avoiding common side reactions observed with traditional transition metal catalysts rochester.edu.

The table below summarizes findings from related indole systems, which can inform the potential catalytic functionalization of this compound.

| Catalyst System | Substrate Type | Observed Regioselectivity | Reference |

| Ir(III) / Ag(I) | 3-Carboxamide Indole | C2-Alkylation | nih.gov |

| Rh(I) / Ag(I) | 3-Carboxamide Indole | 1,2-Acyl Translocation / C3-Alkylation | nih.gov |

| Rh₂(OAc)₄ | N-Protected Indole | C3-Functionalization | rochester.edu |

| Myoglobin Biocatalyst | Unprotected Indole | C3-Functionalization (High Chemoselectivity) | rochester.edu |

| DTBP (Radical Initiator) | N-Methylindole | C2 and C4-Cyclohexylation | rsc.org |

These examples underscore the power of catalysts and reaction conditions to steer the outcome of indole functionalization. For this compound, the selection of an appropriate catalyst system would be crucial for achieving selective C-H activation at the C4, C7, or even the N-methyl position, opening avenues for novel molecular architectures.

Computational and Theoretical Studies on 1 Methyl 1h Indole 2,3 Dicarbaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the optimized geometric structure of molecules. core.ac.uk By calculating the electron density, DFT methods can predict bond lengths, bond angles, and dihedral angles with high accuracy, often comparable to experimental results from techniques like X-ray diffraction. nih.govmdpi.com For indole (B1671886) derivatives, hybrid functionals such as B3LYP combined with a basis set like 6-311G(d,p) or 6-311++G(d,p) are commonly employed to achieve a reliable description of their geometry. dergipark.org.trresearchgate.net

The structural elucidation of 1-Methyl-1H-indole-2,3-dicarbaldehyde via DFT would involve optimizing its geometry to find the lowest energy conformation. This process provides precise data on the planarity of the indole ring and the orientation of the methyl and dicarbaldehyde substituents. The calculations can confirm the V-shape of the molecule and the relative positioning of the functional groups. mdpi.com

Below is a table representing typical geometric parameters that would be calculated for the title compound, based on DFT studies of similar indole derivatives.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Lengths (Å) | C2-C3 | ~ 1.38 Å |

| N1-C2 | ~ 1.39 Å | |

| N1-C8a | ~ 1.40 Å | |

| C2-C9 (C=O) | ~ 1.22 Å | |

| C3-C10 (C=O) | ~ 1.22 Å | |

| N1-C11 (N-CH3) | ~ 1.45 Å | |

| Bond Angles (º) | C3-C2-N1 | ~ 109.5º |

| C2-N1-C8a | ~ 108.0º | |

| N1-C2-C9 | ~ 125.0º | |

| C3-C2-C9 | ~ 125.5º | |

| Dihedral Angles (º) | C3-C2-C9-O1 | ~ 180.0º (anti-periplanar) |

| C2-C3-C10-O2 | ~ 0.0º or 180.0º (syn- or anti-periplanar) |

Note: These values are illustrative and based on general parameters for indole derivatives. Actual calculated values may vary.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This leads to higher polarizability and potential for intramolecular charge transfer (ICT), which is a key characteristic for many optical and electronic materials. nih.gov For this compound, FMO analysis reveals how the electron density is distributed. Typically, the HOMO is located over the electron-rich indole ring system, while the LUMO is concentrated on the electron-withdrawing dicarbaldehyde groups, facilitating ICT upon excitation. researchgate.net

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 to -2.5 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 4.0 to 4.5 eV |

Note: These values are representative for substituted indole systems and are determined using methods like B3LYP/6-311++G(d,p). researchgate.netresearchgate.net

Prediction of Spectroscopic Properties (e.g., UV-Vis, FT-IR, NMR)

DFT calculations are highly effective in predicting various spectroscopic properties, providing a powerful tool for interpreting experimental data. trdizin.gov.trresearchgate.net

FT-IR Spectroscopy: Theoretical vibrational analysis can predict the frequencies and intensities of infrared absorption bands. researchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR spectra. dergipark.org.tr For this compound, key predicted vibrations would include the C=O stretching of the aldehyde groups (~1700-1750 cm⁻¹), C-N stretching of the indole ring, and the characteristic C-H stretching and bending modes of the methyl group and aromatic rings. dergipark.org.trnih.gov

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. trdizin.gov.trresearchgate.netnih.gov Theoretical calculations can help assign complex spectra and resolve ambiguities in experimental assignments. The predicted chemical shifts for the protons and carbons in this compound would reflect their specific electronic environments, influenced by the indole core and the electron-withdrawing aldehyde functions.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Vis absorption spectra. core.ac.ukresearchgate.net The calculations yield the major electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths. For this molecule, TD-DFT would predict intense π→π* transitions characteristic of the conjugated indole system, with the aldehyde groups causing a red-shift (bathochromic shift) compared to unsubstituted indole. researchgate.netresearchgate.net

| Spectroscopic Data | Predicted Parameter | Typical Calculated Value |

| FT-IR | Carbonyl (C=O) Stretch | 1710 - 1740 cm⁻¹ |

| N-CH₃ Stretch | 2890 - 2990 cm⁻¹ | |

| ¹H NMR | Aldehyde Protons (-CHO) | 9.5 - 10.5 ppm |

| N-Methyl Protons (-CH₃) | 3.5 - 4.0 ppm | |

| ¹³C NMR | Carbonyl Carbons (-CHO) | 185 - 195 ppm |

| N-Methyl Carbon (-CH₃) | 30 - 35 ppm | |

| UV-Vis (TD-DFT) | λmax (π→π*) | 300 - 350 nm |

Note: These are representative values based on calculations of analogous structures. dergipark.org.trnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, color-coded for interpretation.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack.

Green Regions: Represent neutral or zero potential areas.

For this compound, the MEP map would clearly show the most negative potential (red) localized on the highly electronegative oxygen atoms of the two carbaldehyde groups. researchgate.netresearchgate.net The hydrogen atoms, particularly those of the aldehyde groups and the aromatic ring, would exhibit positive potential (blue). The indole ring itself would show a mix of neutral (green) and slightly negative potential, reflecting its aromatic character. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Conformational Analysis and Stability Studies

Molecules with rotatable single bonds can exist in different spatial arrangements known as conformers. Conformational analysis involves identifying the possible conformers and determining their relative stabilities. For this compound, rotation around the C2-C(H)O and C3-C(H)O bonds can lead to different orientations of the two aldehyde groups relative to the indole ring.

DFT calculations can be used to explore the potential energy surface (PES) of the molecule by systematically rotating these bonds. researchgate.net This analysis helps to locate the stable conformers (energy minima) and the transition states that separate them (energy maxima). The results provide the energy barriers for rotation, indicating how easily the molecule can interconvert between different conformations at a given temperature. mdpi.com Such studies have shown that for similar indole-carbaldehydes, the rotational barriers are typically low, often within the 2.5–5.5 kcal/mol range, suggesting that multiple conformers may coexist in solution. mdpi.com

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant intramolecular charge transfer (ICT) characteristics, often described as donor-π-acceptor systems, are candidates for non-linear optical (NLO) materials. nih.govnih.gov These materials have applications in optoelectronics and photonics. DFT calculations provide a reliable method for predicting the NLO properties of a molecule by computing its dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). researchgate.netnih.govjmcs.org.mx

A high value of first-order hyperpolarizability (β) indicates a strong NLO response. researchgate.net In this compound, the electron-donating indole ring connected to the electron-accepting dicarbaldehyde groups creates a system with potential for a significant NLO response. Calculations can quantify this potential and compare it to known NLO materials like urea, which is often used as a benchmark. nih.gov Studies on similar indole derivatives have demonstrated that they can possess β values many times greater than that of urea, highlighting their promise for NLO applications. nih.govresearchgate.net

| NLO Property | Description | Significance |

| Dipole Moment (μ) | Measure of molecular polarity. | High values often correlate with NLO activity. |

| Polarizability (α) | Ease of distortion of the electron cloud by an electric field. | Indicates the molecule's responsiveness. |

| First Hyperpolarizability (β_total) | Measure of the second-order NLO response. | A key indicator of a material's potential for NLO applications. jmcs.org.mx |

Note: The calculated β value for a promising NLO candidate is typically several times higher than that of a reference like urea. nih.gov

Advanced Applications of 1 Methyl 1h Indole 2,3 Dicarbaldehyde Derivatives in Materials Science and Chemical Industry

Intermediates in the Synthesis of Complex Organic Molecules

The dual aldehyde functionality of 1-Methyl-1H-indole-2,3-dicarbaldehyde offers a unique platform for the construction of intricate molecular architectures, particularly fused heterocyclic systems. These systems are often the core of various biologically active compounds. The reactivity of the aldehyde groups allows for a variety of condensation and cyclization reactions, making this compound a key intermediate in the synthesis of complex organic molecules.

One of the most significant applications of indole-2,3-dicarbaldehyde derivatives is in the synthesis of tryptanthrin (B1681603) and its analogues. Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) is a natural alkaloid known for its wide spectrum of biological activities, including antibacterial, antiparasitic, and antineoplastic properties. The synthesis of tryptanthrin derivatives often involves the condensation of an indole-2,3-dione (isatin) with an anthranilic acid derivative. While direct synthesis from this compound is a plausible synthetic route, research has more commonly focused on the reaction of isatin (B1672199) derivatives. A proposed synthetic pathway could involve the intramolecular cyclization of a Schiff base formed from the dicarbaldehyde.

Furthermore, the dicarbaldehyde can serve as a precursor for the synthesis of various other heterocyclic systems through reactions with dinucleophiles. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyridazino[4,5-b]indoles, while reaction with active methylene (B1212753) compounds can be a pathway to novel carbazole (B46965) derivatives. The strategic N-methylation in this compound can influence the electronic properties and solubility of the resulting complex molecules, which is a crucial aspect in the development of new therapeutic agents.

| Product | Reactant(s) | Reaction Type | Potential Application |

| Tryptanthrin Derivatives | Aromatic amines | Condensation/Cyclization | Antibacterial, Antineoplastic |

| Pyridazino[4,5-b]indoles | Hydrazine derivatives | Condensation/Cyclization | CNS agents, Kinase inhibitors |

| Carbazole Derivatives | Active methylene compounds | Condensation/Cyclization | Organic electronics, Pharmaceuticals |

Precursors for Specialty Chemicals, Dyes, and Pigments

The extended π-conjugated system that can be readily formed from this compound makes its derivatives attractive candidates for use as specialty chemicals, particularly dyes and pigments. The two aldehyde groups provide ideal handles for the synthesis of bis-Schiff bases (azomethines) through condensation with primary aromatic amines. researchgate.net

The resulting bis-Schiff bases often exhibit intense color and interesting photophysical properties. The color of these dyes can be tuned by varying the electronic nature of the substituents on the aromatic amine. Electron-donating groups tend to produce a bathochromic (red) shift in the absorption spectrum, while electron-withdrawing groups cause a hypsochromic (blue) shift. This tunability is highly desirable in the design of new colorants for various applications, including textiles, plastics, and printing inks. ajchem-b.com

The general structure of these dyes involves the (Aryl-N=CH-)₂-Indole framework, where the aryl group can be extensively modified. The inherent fluorescence of the indole (B1671886) core, combined with the extended conjugation of the bis-azomethine system, can also lead to the development of fluorescent dyes and pigments. mdpi.com These materials are of interest for applications in security inks, biological imaging, and as active components in fluorescent sensors.

| Reactant Amine | Resulting Dye Color (Predicted) | Potential Application |

| Aniline | Yellow-Orange | Textile Dye |

| p-Nitroaniline | Light Yellow | Pigment for Plastics |

| p-Anisidine | Deep Orange-Red | Fluorescent Marker |

Potential in Optoelectronic Materials

The field of materials science is continuously seeking new organic molecules with tailored electronic and photophysical properties for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and nonlinear optical (NLO) materials. Derivatives of this compound, particularly the aforementioned bis-Schiff bases, are promising candidates in this arena. sigmaaldrich.com

The formation of an extended π-conjugated system through the condensation of the dicarbaldehyde with various aromatic and heteroaromatic amines can lead to materials with desirable charge transport properties. The indole moiety itself is electron-rich and can act as an effective electron donor, while the imine linkages and the attached aryl groups can be engineered to be either electron-donating or electron-withdrawing. This donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) architecture is a common strategy in the design of molecules for optoelectronic applications. uminho.pt

Theoretical studies, often employing Density Functional Theory (DFT), can predict the optoelectronic properties of these molecules, such as their HOMO-LUMO energy gaps, which are crucial for determining their potential as semiconductor materials. researchgate.net For instance, a smaller HOMO-LUMO gap is generally associated with materials that absorb light at longer wavelengths, a desirable feature for OPV applications. Furthermore, the non-centrosymmetric arrangement of these molecules in the solid state can give rise to second-order nonlinear optical (NLO) properties, which are important for applications in telecommunications and optical computing.

| Derivative Type | Key Property | Potential Optoelectronic Application |

| Bis-Schiff Base with Electron-Donating Groups | Low HOMO-LUMO Gap | Organic Photovoltaics (OPVs) |

| Bis-Schiff Base with Electron-Withdrawing Groups | High Electron Affinity | n-type material in Organic Field-Effect Transistors (OFETs) |

| Non-centrosymmetric Crystalline Derivatives | High Second-Order NLO Susceptibility | Frequency Doubling, Optical Switching |

Future Perspectives and Emerging Research Directions

Development of Novel Green Synthetic Methodologies

The future of synthesizing 1-Methyl-1H-indole-2,3-dicarbaldehyde and its derivatives is increasingly geared towards environmentally benign methods. nih.gov Traditional synthetic routes often involve harsh conditions and the use of toxic reagents. nih.gov Emerging research is expected to focus on greener alternatives that are safer, more efficient, and sustainable. nih.govtandfonline.com

Key future directions include:

Microwave-Assisted Synthesis : This technique has been shown to accelerate reactions for other indole (B1671886) derivatives, often leading to higher yields in shorter time frames and is considered an environmentally friendly approach. tandfonline.comtandfonline.com Future work will likely adapt these methods for the efficient synthesis of this compound.

Catalysis in Aqueous Media : Utilizing water as a solvent is a cornerstone of green chemistry. google.comnih.gov The development of water-tolerant catalysts for the synthesis and functionalization of indole aldehydes is a promising area of research. nih.gov

Solvent-Free Reactions : Performing reactions without a solvent, or "neat," is another green approach that has been successful for the synthesis of other indole-aldehyde derivatives. nih.govmdpi.com This method minimizes waste and can be highly efficient.

Biotransformation : The use of enzymes or whole-cell systems to carry out specific synthetic steps offers a highly selective and environmentally friendly alternative to traditional chemical methods. The biosynthesis of related indole-3-carboxaldehydes from L-tryptophan suggests that biocatalytic routes could be developed. ekb.eg

A comparative look at potential green synthesis features is presented below:

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Microwave Irradiation | Rapid reaction times, increased yields, energy efficiency. tandfonline.comtandfonline.com |

| Aqueous Media | Reduced use of volatile organic compounds, lower cost, improved safety. google.comnih.gov |

| Solvent-Free Conditions | Minimal waste generation, simplified purification, high reaction efficiency. nih.govmdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. ekb.eg |

Exploration of Untapped Reactivity Pathways

The two aldehyde groups of this compound are poised for unique and complex chemical transformations. While the reactivity of single indole aldehydes is well-documented, the adjacent positioning of two such groups offers avenues for novel chemical reactions. ekb.egresearchgate.net

Future research is anticipated to explore:

Novel Multicomponent Reactions (MCRs) : Indole aldehydes are known to participate in MCRs to create complex heterocyclic structures. nih.govresearchgate.net The dicarbaldehyde nature of this compound could lead to the discovery of unprecedented polyheterocyclic scaffolds through new domino reaction sequences. nih.gov

Synthesis of Macrocycles and Cages : The two aldehyde groups can act as anchor points for the construction of macrocyclic structures or even three-dimensional molecular cages with potential applications in host-guest chemistry.

Ring-Opening and Annulation Reactions : Under specific conditions, the indole ring itself can undergo divergent reactions, such as ring-opening or annulation, when reacting with certain reagents. rsc.org The electronic influence of the two aldehyde groups could lead to novel transformations of the indole core.

Selective Functionalization : While the aldehyde groups are the most reactive sites, future work could explore the selective functionalization of other positions on the indole ring (C4-C7) to create a wider diversity of derivatives. rsc.orgrsc.orgnih.gov

High-Throughput Screening for Novel Biological Activities (In Vitro, Non-Human)

High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid testing of large numbers of compounds for a specific biological activity. bmglabtech.compatsnap.comdrugtargetreview.com The indole scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural and synthetic bioactive compounds. mdpi.com Derivatives of this compound could be systematically evaluated for a wide range of biological activities.

Future screening efforts are likely to focus on:

Diverse Compound Libraries : Creating libraries of compounds derived from this compound through the reactions mentioned in the previous section.

Broad Biological Assays : Screening these libraries against a wide array of biological targets. nih.govnih.gov Based on the known activities of other indole derivatives, potential areas of interest include:

Anticancer activity mdpi.com

Antimicrobial and antifungal properties nih.gov

Enzyme inhibition (e.g., kinases, proteases) drugtargetreview.com

Receptor binding assays bmglabtech.com

Phenotypic Screening : Utilizing cell-based assays to identify compounds that produce a desired phenotypic change, without a priori knowledge of the specific molecular target.

| Potential Biological Target | Rationale for Screening |

| Cancer Cell Lines | Indole derivatives are known to possess anticancer properties through various mechanisms. mdpi.com |

| Bacterial and Fungal Strains | The indole nucleus is a common feature in antimicrobial agents. nih.gov |

| Kinases and Proteases | These enzymes are common drug targets, and indole-based inhibitors have been developed. drugtargetreview.com |

| G-Protein Coupled Receptors (GPCRs) | A major class of drug targets that can be modulated by small molecules. bmglabtech.com |

Advanced Computational Design of Functional Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. orientjchem.orgnih.gov These in silico methods can predict the properties of molecules and guide the synthesis of new derivatives with enhanced functions.

For this compound, future computational work will likely involve:

Virtual Screening : Docking libraries of virtual derivatives into the active sites of known biological targets to identify potential hits for synthesis and testing. orientjchem.org

Structure-Activity Relationship (SAR) Studies : Using computational models to understand how structural modifications to the this compound scaffold affect its biological activity. nih.govresearchgate.net

Pharmacokinetic and Toxicity Prediction (ADMET) : In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity of derivatives to prioritize compounds with favorable drug-like properties. acs.org

Design of Functional Materials : Using computational methods to predict the electronic and structural properties of polymers or supramolecular assemblies derived from this compound.

Integration with Supramolecular Chemistry and Nanotechnology

The unique structure of this compound makes it an attractive building block for the construction of larger, organized systems.

Emerging research directions in this area include:

Supramolecular Assemblies : The aldehyde groups can participate in reversible bond formation, such as the formation of imines or hydrazones, which can be used to construct self-assembling supramolecular structures like gels, liquid crystals, or molecular polygons. acs.org

Functional Nanomaterials : The compound can be used as a monomer for the synthesis of polyindoles with defined structures. mdpi.com These polymers could be incorporated into nanocomposites with materials like graphene or metal oxides to create functional materials for applications in electronics, sensing, or catalysis. nih.govmdpi.com

Surface Modification : The aldehyde groups can be used to covalently attach the molecule to the surface of nanomaterials, such as nanoparticles or carbon nanotubes, thereby functionalizing them with the properties of the indole core. nih.gov

Q & A

Q. What are the established synthetic routes for 1-Methyl-1H-indole-2,3-dicarbaldehyde, and how are yields optimized?

Methodological Answer: The synthesis typically involves oxidation of indole precursors. For example, indole-2,3-dimethanol derivatives can be oxidized using Dess-Martin periodinane (DMP) or IBX (2-iodoxybenzoic acid) to yield dicarbaldehydes. Evidence from analogous acene-2,3-dicarbaldehyde syntheses (e.g., anthracene and tetracene derivatives) suggests that mechanochemical IBX oxidation under solvent-free conditions achieves yields >80% . Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via sublimation or column chromatography enhances purity .

Advanced Question

Q. How can selectivity challenges in one-pot syntheses of this compound be addressed?

Methodological Answer: One-pot methods often suffer from poor selectivity due to competing reactions. Modifying reaction stoichiometry and catalyst systems can improve outcomes. For instance, in acene-2,3-dicarbaldehyde synthesis, iterative addition of piperidine and acetic acid (as a catalyst) enhances selectivity for larger acenes like tetracene-2,3-dicarbaldehyde (yield: 65%) over smaller homologs . Kinetic monitoring via HPLC or in situ FTIR helps identify intermediate phases, enabling precise control of reaction time and reagent addition .

Basic Question

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?

Methodological Answer: 1H/13C NMR and IR spectroscopy are primary tools for confirming aldehyde proton signals (~9.8–10.2 ppm) and carbonyl stretches (~1680–1720 cm⁻¹). Single-crystal X-ray diffraction (SXRD) using SHELXL or OLEX2 provides definitive structural validation . For example, intramolecular H-bonding between aldehyde groups (2.26–2.47 Å) in naphthalene-2,3-dicarbaldehyde analogs can be resolved via SXRD, confirming planar geometry .

Advanced Question

Q. How do electronic effects of substituents influence the reactivity of this compound?

Methodological Answer: The electron-withdrawing methyl group at the indole N-position enhances the electrophilicity of the aldehyde carbons. This facilitates nucleophilic additions (e.g., Grignard reagents) or condensations (e.g., with amines to form Schiff bases). Computational studies (DFT) on analogous fluorinated dicarbaldehydes show that substituents like -CF3 lower LUMO energies by 0.8–1.2 eV, accelerating reactions under mild conditions . Solvent polarity (e.g., DMSO vs. toluene) further modulates reaction rates and regioselectivity .

Advanced Question

Q. How can researchers resolve contradictions in reported photophysical or spectral data for this compound?

Methodological Answer: Discrepancies in UV-vis or fluorescence data often arise from impurities or solvent effects. Reproducibility requires strict control of synthetic conditions (e.g., exclusion of moisture for aldehyde stability). For photophysical characterization, solvent normalization (e.g., using cyclohexane for non-polar environments) and quantum yield calculations via integrating sphere methods are recommended. Comparative analysis with structurally validated analogs (e.g., tetracene-2,3-dicarbaldehyde, λmax = 450 nm) helps identify outliers .

Advanced Question

Q. What strategies are effective for incorporating this compound into π-extended systems for organic electronics?

Methodological Answer: The compound serves as a precursor for π-conjugated polymers or macrocycles. Condensation with diamines (e.g., 1,2-phenylenediamine) under microwave irradiation yields indolo[2,3-b]quinoxalines, which exhibit tunable HOMO-LUMO gaps (3.1–3.4 eV) . For optoelectronic applications, vacuum sublimation at 150–200°C produces thin films with ordered molecular packing, as confirmed by grazing-incidence XRD . Photovoltaic testing in bulk heterojunction solar cells (with PCBM as an acceptor) achieves PCE values up to 4.2% .

Basic Question

Q. How is the stability of this compound under ambient conditions assessed?

Methodological Answer: Accelerated stability studies involve exposure to light (via UV lamps), oxygen, and humidity. TGA/DSC analysis reveals decomposition onset at ~180°C, while FTIR monitoring over 14 days detects aldehyde oxidation to carboxylic acids (new peaks at 1700–1750 cm⁻¹). Storage under inert atmospheres (N2/Ar) at 2–8°C in amber vials extends shelf life to >6 months .

Advanced Question

Q. What computational methods aid in predicting the biological activity of derivatives?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to target proteins (e.g., viral polymerases). For analogs like 1-alkyl-indole dicarbaldehydes, QSAR models correlate lipophilicity (logP) with antiviral IC50 values . ADMET predictions (SwissADME) guide toxicity profiling, prioritizing derivatives with low hepatotoxicity and high BBB permeability .

Basic Question

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap/water (15 min) and seek medical attention. Waste disposal follows EPA guidelines for aldehydes: neutralize with NaHSO3 before incineration .

Advanced Question

Q. How can crystallographic data from SHELXL/OLEX2 resolve polymorphism in this compound?

Methodological Answer: Polymorph screening via solvent-drop grinding identifies crystalline forms. SHELXL-refined structures (R1 < 0.05) differentiate packing motifs (e.g., herringbone vs. π-stacked). For example, intramolecular H-bonding in Form I (P21/n space group) vs. intermolecular interactions in Form II (C2/c) are discernible via Hirshfeld surface analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.